9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
CAS No.:
Cat. No.: VC16493039
Molecular Formula: C22H29BrO5
Molecular Weight: 453.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H29BrO5 |
|---|---|
| Molecular Weight | 453.4 g/mol |
| IUPAC Name | 9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3 |
| Standard InChI Key | XNZYFPXDQDPHGR-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C |
Introduction
The chemical compound 9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a steroidal derivative with a complex polycyclic structure. It belongs to a class of brominated steroids often studied for their potential biological activities. This compound is characterized by its bromine substitution at the 9th position and hydroxyl groups at the 11th and 17th positions, which are critical for its reactivity and interaction with biological systems.
Molecular Formula and Weight
IUPAC Name
The systematic IUPAC name for this compound is:
.
SMILES Notation
The SMILES representation is:
textCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)Br)O)C)O
This notation encodes the compound’s three-dimensional structure into a linear string format .
Pharmacological Potential
Steroidal compounds with modifications such as bromine substitution are often explored for their anti-inflammatory and anticancer properties. The hydroxyl groups at positions 11 and 17 enhance solubility and interaction with biological targets like enzymes or receptors.
Table: Key Analytical Data
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.4 g/mol |
| Bromine Position | C9 |
| Hydroxyl Groups | C11 and C17 |
| Functional Groups | Ketone (C3), Hydroxyl (C11 & C17), Bromine (C9) |
| Solubility | Likely soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves:
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Bromination: Introduction of bromine at the C9 position under controlled conditions.
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Hydroxylation: Addition of hydroxyl groups at C11 and C17 using oxidizing agents.
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Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.
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